molecular formula C₆H₅N₃O₂ B1142709 3-Azido-5-methyl-2-furancarboxaldehyde CAS No. 213178-20-2

3-Azido-5-methyl-2-furancarboxaldehyde

Cat. No.: B1142709
CAS No.: 213178-20-2
M. Wt: 151.12
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Description

3-Azido-5-methyl-2-furancarboxaldehyde is a furan-derived heterocyclic compound featuring an azido (-N₃) group at position 3, a methyl (-CH₃) group at position 5, and a carboxaldehyde (-CHO) moiety at position 2. The molecular formula provided in (C₂₁H₂₀N₃₁₅NO₅S) is inconsistent with its structural features; a corrected formula based on structural analysis is C₇H₅N₃O₂ (molecular weight ≈ 179.14 g/mol)1. Its reactive azido group enables applications in click chemistry and bioorthogonal reactions, though its instability requires careful handling.

Properties

CAS No.

213178-20-2

Molecular Formula

C₆H₅N₃O₂

Molecular Weight

151.12

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-5-methyl-2-furancarboxaldehyde typically involves the azidation of 5-methyl-2-furancarboxaldehyde. One common method is the reaction of 5-methyl-2-furancarboxaldehyde with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Azido-5-methyl-2-furancarboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 3-Azido-5-methyl-2-furancarboxylic acid

    Reduction: 3-Amino-5-methyl-2-furancarboxaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Azido-5-methyl-2-furancarboxaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Azido-5-methyl-2-furancarboxaldehyde largely depends on the specific application and the chemical reactions it undergoesThis reaction is highly efficient and specific, making it useful for bioconjugation and materials science applications . The formyl group can also undergo various transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The comparison focuses on 3-Furancarboxaldehyde,5-(difluoromethyl)- (CAS 153026-75-6), a structurally analogous compound. Key differences lie in substituents at positions 3 and 5:

Property 3-Azido-5-methyl-2-furancarboxaldehyde 5-Difluoromethyl-3-furancarboxaldehyde
CAS Number N/A 153026-75-6
Molecular Formula C₇H₅N₃O₂* C₆H₄F₂O₂
Molecular Weight (g/mol) ~179.14* 146.09
Substituents Azido (-N₃), methyl (-CH₃), carboxaldehyde Difluoromethyl (-CF₂H), carboxaldehyde
Key Functional Groups Azide, aldehyde Fluorinated alkyl, aldehyde

*Note: The molecular formula in is likely erroneous; the formula here is inferred from structural analysis.

Reactivity and Stability

  • This compound: The azido group confers high reactivity, enabling participation in Huisgen cycloaddition (click chemistry). The methyl group enhances steric bulk but has minimal electronic effects .
  • 5-Difluoromethyl-3-furancarboxaldehyde : The electronegative fluorine atoms in the difluoromethyl group enhance stability and polarizability. Fluorination typically increases resistance to metabolic degradation, making this compound a candidate for pharmaceutical intermediates. Its reactivity is moderated compared to azides, favoring applications in drug design .

Physical Properties

  • Solubility : The azido compound’s polarity is influenced by the -N₃ group, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). The difluoromethyl analog’s fluorine atoms may increase lipid solubility, improving membrane permeability.
  • Thermal Stability : The difluoromethyl derivative’s C-F bonds (high bond dissociation energy) confer greater thermal stability compared to the azide, which decomposes at elevated temperatures.

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